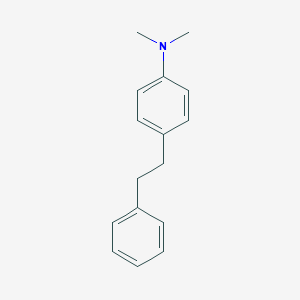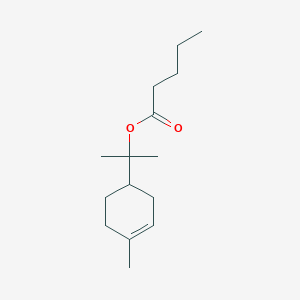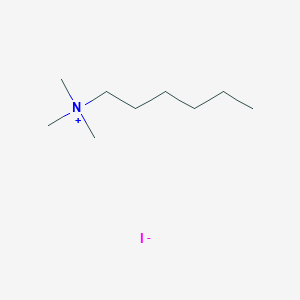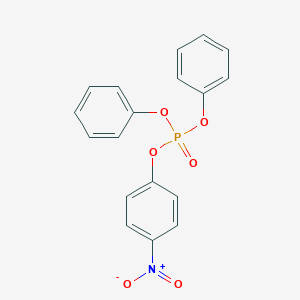
Iron antimonide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Iron antimonide is an intermetallic compound composed of iron and antimony. It is known for its unique electronic, magnetic, and thermoelectric properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Iron antimonide can be synthesized using several methods, including solid-state reactions, chemical vapor transport, and solvothermal synthesis. One common method involves the direct reaction of elemental iron and antimony at high temperatures. The reaction typically takes place in a sealed quartz tube under an inert atmosphere to prevent oxidation .
Industrial Production Methods: In industrial settings, this compound is often produced using a one-pot polyol approach. This method involves the reduction of iron and antimony precursors in a polyol solvent at elevated temperatures. The resulting product is then purified and characterized using techniques such as X-ray diffraction and electron microscopy .
Análisis De Reacciones Químicas
Types of Reactions: Iron antimonide undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are influenced by the compound’s electronic structure and the presence of antimony vacancies .
Common Reagents and Conditions:
Oxidation: this compound can be oxidized using oxygen or other oxidizing agents at elevated temperatures. The reaction typically results in the formation of iron oxides and antimony oxides.
Reduction: Reduction reactions often involve the use of hydrogen gas or other reducing agents. These reactions can lead to the formation of metallic iron and antimony.
Major Products: The major products formed from these reactions include various oxides, metallic iron, and substituted antimonides, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
Iron antimonide has a wide range of scientific research applications:
Chemistry: It is used as a catalyst in various chemical reactions due to its unique electronic properties.
Biology: Research is ongoing to explore its potential use in biological sensors and imaging techniques.
Medicine: this compound nanoparticles are being investigated for their potential use in targeted drug delivery and cancer therapy.
Industry: The compound is used in the production of thermoelectric devices, which convert heat into electricity. .
Mecanismo De Acción
The mechanism by which iron antimonide exerts its effects is primarily related to its electronic structure. The compound’s unique properties arise from the interaction of iron and antimony atoms, which create a complex electronic environment. This environment facilitates various reactions and interactions, making this compound a versatile material for different applications .
Comparación Con Compuestos Similares
Iron antimonide can be compared to other antimonide compounds such as titanium antimonide, vanadium antimonide, and cobalt antimonide. These compounds share similar structural characteristics but differ in their electronic and magnetic properties. For example:
Titanium antimonide: Known for its high thermoelectric performance and stability.
Vanadium antimonide: Exhibits excellent electrochemical performance in battery applications.
Cobalt antimonide: Used in thermoelectric devices and has unique magnetic properties
This compound stands out due to its combination of high thermoelectric efficiency, excellent electrochemical performance, and unique electronic structure, making it a promising candidate for various advanced applications .
Propiedades
IUPAC Name |
antimony;iron(3+) |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/Fe.Sb/q+3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBLMIPWAMVAONB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Fe+3].[Sb] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
FeSb+3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.60 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
12022-92-3 |
Source


|
| Record name | Antimony, compd. with iron (1:1) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012022923 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Antimony, compd. with iron (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Antimony, compound with iron (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.504 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N,N'-bis[(1-methyl-4-phenylpiperidin-4-yl)methyl]decanediamide](/img/structure/B87807.png)









